molecular formula C10H20N2O3S B14405880 4-(1-tert-Butylaziridine-2-sulfonyl)morpholine CAS No. 87975-41-5

4-(1-tert-Butylaziridine-2-sulfonyl)morpholine

Cat. No.: B14405880
CAS No.: 87975-41-5
M. Wt: 248.34 g/mol
InChI Key: ZKXHSQNPFVCARD-UHFFFAOYSA-N
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Description

4-(1-tert-Butylaziridine-2-sulfonyl)morpholine is a complex organic compound that features both aziridine and morpholine functional groups. Aziridines are three-membered nitrogen-containing rings, known for their high reactivity due to ring strain. Morpholine is a six-membered ring containing both nitrogen and oxygen, often used as a building block in organic synthesis. The combination of these two functional groups in a single molecule makes this compound an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-tert-Butylaziridine-2-sulfonyl)morpholine typically involves the reaction of tert-butylaziridine with morpholine in the presence of a sulfonylating agent. Common sulfonylating agents include sulfonyl chlorides or sulfonic anhydrides. The reaction is usually carried out under mild conditions, often at room temperature, to prevent the decomposition of the aziridine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to control reaction time and temperature more precisely.

Chemical Reactions Analysis

Types of Reactions

4-(1-tert-Butylaziridine-2-sulfonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The aziridine ring is particularly reactive towards nucleophilic substitution due to its ring strain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the aziridine ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while nucleophilic substitution could result in the opening of the aziridine ring to form more complex structures.

Scientific Research Applications

4-(1-tert-Butylaziridine-2-sulfonyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of aziridine and morpholine derivatives on biological systems, including their potential as enzyme inhibitors or receptor ligands.

    Medicine: Research is ongoing into the potential therapeutic applications of this compound, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or surfactants.

Mechanism of Action

The mechanism of action of 4-(1-tert-Butylaziridine-2-sulfonyl)morpholine depends on its specific application. In general, the aziridine ring can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or the modification of proteins. The morpholine ring can also interact with biological targets, potentially affecting receptor binding or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: A simpler compound containing only the aziridine ring.

    Morpholine: A simpler compound containing only the morpholine ring.

    Sulfonyl Aziridines: Compounds containing an aziridine ring with a sulfonyl group, but without the morpholine ring.

Uniqueness

4-(1-tert-Butylaziridine-2-sulfonyl)morpholine is unique due to the combination of aziridine and morpholine functional groups in a single molecule

Properties

CAS No.

87975-41-5

Molecular Formula

C10H20N2O3S

Molecular Weight

248.34 g/mol

IUPAC Name

4-(1-tert-butylaziridin-2-yl)sulfonylmorpholine

InChI

InChI=1S/C10H20N2O3S/c1-10(2,3)12-8-9(12)16(13,14)11-4-6-15-7-5-11/h9H,4-8H2,1-3H3

InChI Key

ZKXHSQNPFVCARD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC1S(=O)(=O)N2CCOCC2

Origin of Product

United States

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